

Cox-2-IN-14 pyrrole core structure analysis

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Compound Focus: Cox-2-IN-14

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The Pyrrole Moiety in COX Inhibitor Design

The pyrrole ring serves as a versatile template for developing anti-inflammatory drugs. Research indicates that substituting the pyrrole ring at the 3- and 4-positions with specific aromatic groups is a key strategy for creating potent inhibitors [1].

- **Structural Analogs and Template:** The 1,2-diarylpyrrole structure is a known scaffold for **selective COX-2 inhibition** [1]. Furthermore, structures combining a 3-aryl group and a 4-aryl group on the pyrrole ring (forming an "aryl-aryl-pyrrole" system) have been investigated to create **balanced COX-1/COX-2 inhibitors** [1]. This balanced inhibition may offer an improved therapeutic profile by providing effective anti-inflammatory action while potentially mitigating the cardiovascular risks associated with highly selective COX-2 inhibitors [1].
- **Role of Substituents:** The nature of the substituents on the pyrrole core is critical for potency and selectivity. The search for optimal compounds involves synthesizing and testing derivatives with various groups at the N-1 position and modifying the aryl rings [1].

Key Experimental Methodologies

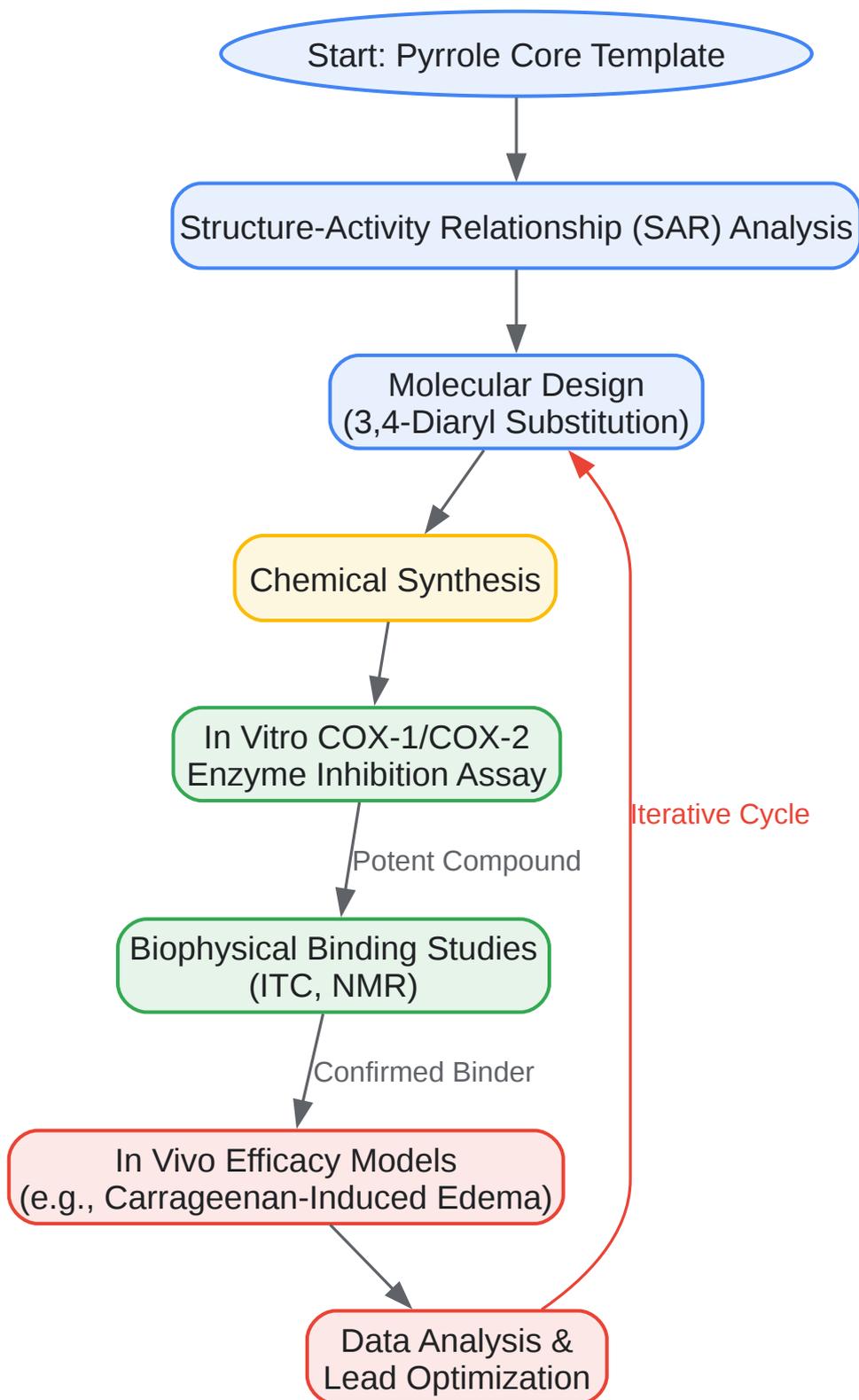
The following table summarizes core experimental protocols used to evaluate pyrrole-based COX inhibitors.

Experimental Goal	Detailed Methodology & Assay Type
In Vitro COX Inhibition	Intact cell assay: Use bovine blood platelets as a source of COX-1. Incubate cells with test compounds, then stimulate with calcium ionophore A23187. Quantify prostaglandin E2 (PGE2) production via HPLC. Calculate IC ₅₀ values using non-linear regression (e.g., GraFit software) [1].

| **Binding Interaction Analysis | Isothermal Titration Calorimetry (ITC):** Titrate a solution of the COX-2 enzyme into a solution of the inhibitor. Measure the heat change with each injection to determine the association constant (K_a), and changes in enthalpy (ΔH) and entropy (ΔS) [2]. **NMR Spectroscopy:** Record ¹H NMR spectra of the inhibitor with incremental addition of COX-2. Observe changes in chemical shifts (δ) and signal intensity of specific protons (e.g., NH, aromatic H) to identify binding interactions [2]. | **In Vivo Efficacy | Carrageenan-Induced Inflammation:** Administer the compound (e.g., 10 mg kg⁻¹) to rats. Induce paw edema by subplantar injection of carrageenan. Measure paw volume at regular intervals to quantify anti-inflammatory activity [2]. |

Research Workflow for Pyrrole-Based COX-2 Inhibitors

The diagram below outlines the logical workflow for the design and experimental validation of these compounds, integrating the structural and methodological information above.



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Diagram of the iterative research and development cycle for pyrrole-based COX-2 inhibitors.

A Note on Compound Identification and Next Steps

The term "**COX-2-IN-14**" appears to be a specific identifier, likely from a commercial supplier or a particular research paper. To find a dedicated analysis, I suggest you:

- **Consult Chemical Databases:** Search for "**COX-2-IN-14**" on platforms like **PubChem** or **ChEMBL** to find its canonical structure and published bioactivity data [3].
- **Review Patent Literature:** This compound may be described in a patent, which would provide detailed synthetic routes and biological data.

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References

1. The pyrrole moiety as a template for COX-1/COX-2 inhibitors [sciencedirect.com]
2. Synergy of Physico-chemical and Biological Experiments ... [nature.com]
3. Exploration of the quantitative Structure-Activity ... [sciencedirect.com]

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